2-[(3-Bromobenzoyl)amino]acetic acid
Description
2-[(3-Bromobenzoyl)amino]acetic acid is a brominated aromatic compound with the molecular formula C₉H₈BrNO₃ (molecular weight: ~258.07 g/mol). It consists of a 3-bromobenzoyl group linked via an amide bond to a glycine moiety (acetic acid derivative). This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The bromine atom at the meta position on the benzene ring enhances electrophilic substitution reactivity, while the amide group facilitates hydrogen bonding, influencing solubility and crystallinity .
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMZGXLKQBBVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromobenzoyl)amino]acetic acid typically involves the reaction of 3-bromobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzoyl)amino]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromobenzoyl group can yield the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted amino acids, carboxylic acids, and benzyl alcohol derivatives .
Scientific Research Applications
2-[(3-Bromobenzoyl)amino]acetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzoyl)amino]acetic acid involves its ability to interact with biological targets such as enzymes and receptors. It inhibits the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces inflammation and pain, making it useful in the development of anti-inflammatory drugs .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
Structural Insights :
- The amide group in this compound enables hydrogen bonding, unlike 2-(3-Bromophenyl)acetic acid, which lacks this feature. This difference increases the former’s melting point and crystallinity .
- The meta-bromine in the target compound directs electrophilic substitutions to the ortho and para positions, whereas analogs with halogens in other positions (e.g., 2-bromo-6-chloro in ) exhibit altered reactivity patterns.
Physical and Chemical Properties
Key Observations :
- The amide-containing analogs (e.g., ) exhibit higher boiling points and densities due to increased molecular weight and intermolecular hydrogen bonding.
- The pKa of the target compound (~4.3) is higher than simple carboxylic acids (e.g., 2-(3-Bromophenyl)acetic acid, pKa ~2.6) due to the electron-withdrawing bromine and resonance stabilization of the amide group .
Comparative Reactivity in Electrophilic Substitution
Biological Activity
2-[(3-Bromobenzoyl)amino]acetic acid, also known by its CAS number 57728-60-6, is an organic compound characterized by its unique structure, which features a bromobenzoyl group attached to an amino acetic acid moiety. This compound belongs to the class of amino acid derivatives and has garnered attention in medicinal chemistry for its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C10H10BrNO3
- Molecular Weight : 293.1 g/mol
- Structural Characteristics : The presence of the bromine atom enhances the compound's reactivity and biological activity compared to similar compounds without this halogen.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the bromobenzoyl derivative.
- Coupling with amino acetic acid through amide bond formation.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related indole derivatives can effectively reduce inflammation in carrageenan-induced models, suggesting that this compound may possess similar effects due to its structural characteristics.
Analgesic Effects
Preliminary data suggest that this compound may also exhibit analgesic properties. In experimental models, compounds with similar structures have shown efficacy in reducing pain responses, indicating potential applications in pain management therapies .
Antioxidant Activity
The antioxidant potential of related compounds has been documented, with studies demonstrating their ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases .
The biological activity of this compound is hypothesized to be mediated through:
- Enzyme Inhibition : The bromobenzoyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity.
- Receptor Interaction : The compound's structure allows it to interact with various biological macromolecules, potentially leading to therapeutic effects.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Zeb et al., 2022 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in inflammation using related compounds in animal models. |
| Muhammad et al., 2016 | Assess analgesic properties | Found that compounds with similar structures exhibited notable analgesic effects in formalin tests. |
| PMC9511829 | Investigate antioxidant potential | Identified high scavenging activity in related compounds using DPPH assay methods. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
